3-(2-chloroacetamido)-N,N-diethylbenzamide
Overview
Description
3-(2-chloroacetamido)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a chloroacetamido group and diethylamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetamido)-N,N-diethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminobenzoic acid, chloroacetyl chloride, and diethylamine.
Formation of 3-(2-chloroacetamido)benzoic acid: The first step involves the reaction of 3-aminobenzoic acid with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 3-(2-chloroacetamido)benzoic acid.
Amidation Reaction: The final step involves the amidation of 3-(2-chloroacetamido)benzoic acid with diethylamine to yield this compound. This reaction is typically carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroacetamido)-N,N-diethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate, and reducing agents, such as lithium aluminum hydride, can be used for these reactions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amide.
Hydrolysis: The major products are 3-aminobenzoic acid and diethylamine.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-chloroacetamido)-N,N-diethylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs with antimicrobial and anticancer properties.
Biological Research: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with specific properties, such as luminescent dyes.
Mechanism of Action
The mechanism of action of 3-(2-chloroacetamido)-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act by inhibiting certain enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloroacetamido)-N,N-dimethylbenzamide: This compound is similar in structure but has dimethylamine substituents instead of diethylamine.
3-(2-morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl)benzamide: This compound has a morpholinoacetamido group and a quinazolinyl substituent.
Uniqueness
3-(2-chloroacetamido)-N,N-diethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamine substituents may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N,N-diethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-16(4-2)13(18)10-6-5-7-11(8-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCDNGZFLXCDTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246262 | |
Record name | 3-[(2-Chloroacetyl)amino]-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-43-3 | |
Record name | 3-[(2-Chloroacetyl)amino]-N,N-diethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929973-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Chloroacetyl)amino]-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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